molecular formula C18H15F3N4O2 B2764080 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1448129-56-3

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2764080
CAS RN: 1448129-56-3
M. Wt: 376.339
InChI Key: TXIVYJUCTGWASP-UHFFFAOYSA-N
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Description

“N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide” is a chemical compound . It is related to a series of compounds that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds involved the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “this compound” is not specified in the available resources.

Scientific Research Applications

Heterocyclic Synthesis

One significant application is in heterocyclic synthesis, where related compounds are used as precursors or intermediates in the preparation of various heterocyclic derivatives. For example, pyridine and pyrazole moieties are versatile building blocks in organic synthesis, leading to compounds with potential biological activities. These structures are frequently utilized in the synthesis of pyrazolopyridine, pyrazolopyrimidine, and other fused pyridine derivatives, highlighting their utility in accessing diverse heterocyclic frameworks (Mohareb et al., 2004) (Tamamura et al., 1973).

Molecular Docking and Biological Evaluation

Another application is in molecular docking and biological evaluations, where derivatives of similar structures have been synthesized and tested for their binding affinities against various proteins. For instance, novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This approach indicates the potential of such compounds in the development of new therapeutics (Flefel et al., 2018).

Crystal Structure Analysis

The structural analysis of related compounds provides insights into the molecular conformation and intermolecular interactions, which are crucial for the design of compounds with desired properties. For example, the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative offer valuable information on the orientation of functional groups and their impact on molecular stability and reactivity (Artheswari et al., 2019).

Antimicrobial and Antioxidant Activities

Compounds with pyridine and pyrazole scaffolds, similar to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide, have been explored for their antimicrobial and antioxidant activities. The synthesis of new heterocyclic compounds incorporating thiadiazole moieties, for example, has shown promise in bioassays against various pathogens, suggesting the potential of such structures in developing new antimicrobial agents (Fadda et al., 2017).

properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)17(26)23-10-12-25-11-8-16(24-25)15-3-1-2-9-22-15/h1-9,11H,10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIVYJUCTGWASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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